1-Isoxazol-3-yl-cyclopropylamine
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Overview
Description
1-Isoxazol-3-yl-cyclopropylamine is a compound that features a cyclopropylamine group attached to an isoxazole ring Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isoxazol-3-yl-cyclopropylamine can be synthesized through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes, forming the isoxazole ring. The cyclopropylamine group can then be introduced through subsequent reactions. For instance, the reaction of cyclopropylamine with an isoxazole derivative under appropriate conditions can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of metal-free catalysts to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Isoxazol-3-yl-cyclopropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups .
Scientific Research Applications
1-Isoxazol-3-yl-cyclopropylamine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug discovery and development, particularly for its potential therapeutic effects.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Isoxazol-3-yl-cyclopropylamine involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropylamine group may enhance the compound’s binding affinity and specificity. These interactions can influence various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Isoxazole: A parent compound with a similar structure but without the cyclopropylamine group.
Cyclopropylamine: A compound with a cyclopropylamine group but lacking the isoxazole ring.
Other Isoxazole Derivatives: Compounds with different substituents on the isoxazole ring.
Uniqueness: 1-Isoxazol-3-yl-cyclopropylamine is unique due to the combination of the isoxazole ring and the cyclopropylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(1,2-oxazol-3-yl)cyclopropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-6(2-3-6)5-1-4-9-8-5/h1,4H,2-3,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDYVSAEOSNJAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NOC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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